molecular formula C8H15N B035091 2-Methyl-3-azabicyclo[3.2.1]octane CAS No. 101251-91-6

2-Methyl-3-azabicyclo[3.2.1]octane

Cat. No.: B035091
CAS No.: 101251-91-6
M. Wt: 125.21 g/mol
InChI Key: HBSYJDNMCYOBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-azabicyclo[3.2.1]octane ( 101251-91-6) is a nitrogen-containing bicyclic compound of significant interest in medicinal and synthetic chemistry. With the molecular formula C8H15N and a molecular weight of 125.21 g/mol, it belongs to the class of 2-azabicyclo[3.2.1]octane scaffolds . These structures are recognized for their synthetic and pharmacological potential, primarily due to their structural similarity to bioactive alkaloids such as nicotine, cocaine, and morphine . The rigid, three-dimensional conformation imposed by the bicyclic backbone is a valuable feature in drug discovery for constructing well-defined molecular architectures . Researchers value this scaffold as a key synthetic intermediate and a potential pharmacophore. Scientific literature highlights that derivatives of the 2-azabicyclo[3.2.1]octane core have demonstrated a range of biological activities, including potent analgesic effects comparable to morphine, affinity for neuronal nicotinic acetylcholine receptors, and activity as triple re-uptake inhibitors (TRUI) or κ-opioid receptor (KOR) agonists . Furthermore, this core structure has been applied as a key building block in the total synthesis of complex natural products and alkaloids . This product is intended for research purposes only and is not for diagnostic or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101251-91-6

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-methyl-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H15N/c1-6-8-3-2-7(4-8)5-9-6/h6-9H,2-5H2,1H3

InChI Key

HBSYJDNMCYOBMR-UHFFFAOYSA-N

SMILES

CC1C2CCC(C2)CN1

Canonical SMILES

CC1C2CCC(C2)CN1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 3 Azabicyclo 3.2.1 Octane and Its Derivatives

Strategic Approaches to Constructing the Azabicyclo[3.2.1]octane Core

The construction of the bridged bicyclic core of azabicyclo[3.2.1]octanes has been the subject of extensive research, leading to the development of several elegant and efficient synthetic strategies. These approaches often involve the formation of multiple bonds in a single operation, showcasing the ingenuity of modern synthetic chemistry.

Intramolecular Cyclization Reactions and Cascade Processes

Intramolecular cyclization reactions and cascade (or domino) processes represent a powerful and atom-economical strategy for the synthesis of complex molecular architectures like the azabicyclo[3.2.1]octane core from simpler acyclic or monocyclic precursors. acs.orgresearchgate.net These reactions involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot.

A notable example is the hypervalent iodine-mediated domino reaction to synthesize 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives. acs.orgnih.gov This cascade process, starting from β-keto allylamines, proceeds via an oxidation-cyclization sequence under mild conditions to afford the bicyclic products in good yields. acs.orgnih.gov Another approach involves the intramolecular cyclization of aziridines with π-nucleophiles. nih.gov The choice of the nitrogen-protecting group on the aziridine (B145994) is crucial for the success of this cyclization, with a nosyl group proving effective in facilitating the formation of the bicyclic system. nih.gov

Tandem reactions, such as the Horner-Emmons olefination followed by a conjugate addition, have also been employed to construct 1,5-disubstituted-6-azabicyclo[3.2.1]octanes. nih.govacs.org This sequence allows for the formation of two bridgehead quaternary carbon centers. nih.govacs.org Furthermore, intramolecular 1,3-dipolar nitrone cycloaddition reactions provide a highly regio- and diastereoselective route to bicyclo[3.2.1]octane scaffolds. rsc.org

Cascade reactions can also be initiated by 6π-electrocyclic ring-opening of cyclopropanated pyrroles, followed by a Huisgen [3+2]-cycloaddition, to yield 8-azabicyclo[3.2.1]octanes. d-nb.info This microwave-assisted process is highly stereoselective and provides access to enantiopure building blocks. d-nb.info The intramolecular palladium(II)-catalyzed cyclization of specific hydrazine (B178648) derivatives has also been shown to produce the 2-azabicyclo[3.2.1]octan-3-one core. rsc.org

Starting MaterialReaction TypeKey Reagents/ConditionsResulting Scaffold
β-Keto allylaminesDomino ReactionHypervalent iodine6,8-Dioxa-3-azabicyclo[3.2.1]octane
N-Nosyl aziridinesIntramolecular CyclizationLewis acid6-Azabicyclo[3.2.1]octane
N-AcetylamidesHorner-Emmons/Conjugate AdditionBase, phosphonate (B1237965) reagent1,5-Disubstituted-6-azabicyclo[3.2.1]octane
Cyclopropanated pyrroles6π-Electrocyclic Ring-Opening/[3+2] CycloadditionMicrowave irradiation8-Azabicyclo[3.2.1]octane
Hydrazine derivativesPalladium-catalyzed CyclizationPd catalyst2-Azabicyclo[3.2.1]octan-3-one
Vinylogous carbonates & N-substituted hydroxylaminesIntramolecular [3+2] Nitrone CycloadditionHeatBicyclo[3.2.1]octane with isoxazolidine

Rearrangement-Based Syntheses

Rearrangement reactions offer an alternative and often powerful pathway to the azabicyclo[3.2.1]octane core, typically through ring-enlargement processes. rsc.org These methods can provide access to unique substitution patterns that may be difficult to achieve through other synthetic routes.

One prominent example is the semipinacol rearrangement. nih.gov This reaction has been investigated as an approach to the 6-azabicyclo[3.2.1]octane ring system. nih.gov Fused β-lactam diols, when treated appropriately, can undergo a semipinacol rearrangement to yield keto-bridged bicyclic amides, which are precursors to the desired azabicyclo[3.2.1]octane framework. nih.gov Gold-catalyzed cascade reactions involving a semi-pinacol rearrangement have also been developed for the synthesis of oxabicyclo[3.2.1]octanes, a strategy that could be adapted for their aza-counterparts. nih.gov

Other rearrangement strategies include the Beckmann rearrangement and norbornadiene cascade rearrangements. rsc.org The Aza-Cope-Mannich rearrangement of certain epoxide derivatives proceeds through an iminium intermediate and a subsequent d-nb.infod-nb.info rearrangement to furnish the 2-azabicyclo[3.2.1]octane core. rsc.org

Rearrangement TypeStarting MaterialKey TransformationResulting Scaffold
Semipinacol RearrangementFused β-lactam diolsN-acyl group migrationKeto-bridged 6-azabicyclo[3.2.1]octane
Aza-Cope-Mannich RearrangementEpoxide derivatives d-nb.infod-nb.info sigmatropic rearrangement2-Azabicyclo[3.2.1]octane
Beckmann RearrangementBicyclo[2.2.1]heptan-2-one derivativesOxime rearrangement2-Azabicyclo[3.2.1]octane
Norbornadiene Cascade RearrangementNorbornadiene derivativesMulti-step rearrangement2-Azabicyclo[3.2.1]octane

Mechanistic Insights into Core Formation

Understanding the mechanisms underlying the formation of the azabicyclo[3.2.1]octane core is crucial for optimizing existing synthetic routes and designing new ones. For instance, in the hypervalent iodine-mediated domino reaction, control experiments support a cascade mechanism involving oxidation followed by cyclization. acs.orgnih.gov

In the context of cycloaddition reactions, the formation of 3,8-diazabicyclo[3.2.1]octanes through the reaction of 3-oxidopyraziniums with acrylate (B77674) derivatives is believed to occur directly via a 1,3-dipolar type addition, rather than through an initial aza-Diels-Alder intermediate. acs.org Theoretical assessments have been instrumental in elucidating this pathway. acs.org

The mechanism for the formation of epibatidine (B1211577) analogues, which contain a 7-azabicyclo[2.2.1]heptane core (a related bicyclic system), via intramolecular free radical processes has been studied using DFT methods. researchgate.net These computational studies have highlighted the critical effect of the nitrogen-protecting group on the outcome of the radical-mediated cyclizations, providing insights that can guide the selection of appropriate precursors for successful cyclization. researchgate.net

Enantioselective and Diastereoselective Synthetic Routes

The biological activity of 2-azabicyclo[3.2.1]octane derivatives is often dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance for accessing specific stereoisomers with desired pharmacological profiles.

Asymmetric Construction of Chiral Azabicyclo[3.2.1]octane Systems

The asymmetric synthesis of the azabicyclo[3.2.1]octane scaffold can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, and chiral auxiliaries. rsc.orgresearchgate.net Desymmetrization reactions of meso compounds have emerged as a powerful tool for this purpose. For example, the enantioselective deprotonation of tropinone (B130398) derivatives using chiral lithium amide bases allows for the stereocontrolled formation of the 8-azabicyclo[3.2.1]octane architecture. ehu.es

Copper-catalyzed enantioselective alkene carboamination represents another innovative approach, where two new rings are formed in a single step to produce 6-azabicyclo[3.2.1]octanes with excellent enantioselectivities. nih.gov This reaction proceeds through an enantioselective aminocupration step, which sets the stereochemistry of the final product. nih.gov

Aza-Prins cyclization of chiral α-hydroxyaldehyde derivatives with N-tosyl homoallylamine has been shown to afford 6-oxa-2-azabicyclo[3.2.1]octane scaffolds in a highly diastereoselective manner. nih.govacs.org This method provides a direct route to asymmetrically substituted bicyclic systems. nih.govacs.org Furthermore, a copper-catalyzed formal diastereoselective [4+3] cycloaddition of 2-arylaziridines and 2-substituted cyclopentadiene (B3395910) has been developed for the efficient assembly of the bridged azabicyclo[3.2.1]octane scaffold. nih.gov

Asymmetric StrategyKey ReactionCatalyst/ReagentEnantio/Diastereo-selectivity
DesymmetrizationEnantioselective DeprotonationChiral lithium amide baseHigh enantioselectivity
Catalytic CarboaminationCopper-catalyzed Alkene CarboaminationPh-Box-Cu2Excellent enantioselectivity
Aza-Prins CyclizationCyclization of chiral α-hydroxyaldehydeLewis acidHigh diastereoselectivity
[4+3] CycloadditionCopper-catalyzed cycloadditionCopper catalystHigh diastereoselectivity

Control of Stereochemistry via Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands play a pivotal role in controlling the stereochemical outcome of reactions leading to the azabicyclo[3.2.1]octane core. Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction and are then removed. For instance, (R)-alpha-methylbenzylamine has been utilized as a chiral auxiliary to achieve excellent cyclization of an amino dioxolane precursor in the synthesis of the azabicyclo[3.2.1]octane skeleton. yakhak.org Similarly, methyl (S)-lactate has been employed as a chiral auxiliary in the asymmetric synthesis of Bao Gong Teng A, which features an 8-azabicyclo[3.2.1]octane core. acs.org

Chiral ligands, when complexed with a metal catalyst, can create a chiral environment that favors the formation of one enantiomer over the other. nih.gov In the copper-catalyzed enantioselective alkene carboamination mentioned earlier, chiral Ph-Box ligands are crucial for achieving high enantioselectivity. nih.gov The stereoselectivity is proposed to arise from minimizing steric interactions between the phenyl groups of the ligand and the substrate in the cis-aminocupration step. nih.gov

Derivatives of 2-azanorbornane have been developed as chiral (N,N)-donating ligands for asymmetric catalysis. researchgate.net These ligands can be used in reactions to produce chiral bridged azepanes, which can then be rearranged to the 2-azabicyclo[3.2.1]octane system. researchgate.net The development of modular, non-symmetrical P,N-ligands has also expanded the toolbox for asymmetric catalysis, often outperforming traditional C2-symmetric ligands in various metal-catalyzed reactions. nih.gov These ligands can be fine-tuned to optimize enantioselectivity for specific transformations.

Stereocontrol ElementApplicationExample
Chiral AuxiliaryIntramolecular Cyclization(R)-alpha-methylbenzylamine
Chiral AuxiliaryAsymmetric CycloadditionMethyl (S)-lactate
Chiral LigandCopper-catalyzed Carboamination(R,R)-Ph-Box
Chiral LigandAsymmetric Catalysis2-Azanorbornyl derivatives
Chiral LigandRhodium-catalyzed HydrogenationDuPhos

Desymmetrization Strategies for Bicyclic Precursors

The asymmetric synthesis of bicyclic systems like the azabicyclo[3.2.1]octane core can be efficiently achieved through desymmetrization of symmetrical, achiral precursors. This powerful strategy allows for the simultaneous creation of multiple stereocenters in a single, controlled transformation. While direct examples for 2-methyl-3-azabicyclo[3.2.1]octane are specific, the principles are well-established for closely related bicyclo[3.2.1]octane systems, providing a clear blueprint for application. nih.govresearchgate.net

Methodologies for the stereoselective generation of the related 8-azabicyclo[3.2.1]octane (tropane) scaffold often begin with achiral tropinone derivatives. rsc.orgresearchgate.net These approaches typically fall into two categories: desymmetrization of a meso starting material, such as tropinone, using stoichiometric chiral reagents, or the catalytic asymmetric synthesis where stereochemistry is introduced during the formation of the bicycle. researchgate.net

A prominent desymmetrization strategy involves the enantioselective deprotonation of a prochiral ketone using a chiral lithium amide base, followed by an aldol (B89426) reaction. ehu.es For example, using lithium (S,S)-N,N-bis(1-phenylethyl)amide as the chiral base on tropinone allows for a highly enantiocontrolled aldol reaction with benzaldehyde. ehu.es Another innovative approach traces a complex polycyclic framework back to a symmetrical diketone precursor. nih.gov A key desymmetrizing double reductive amination using an inexpensive chiral amine can forge the central piperidine (B6355638) unit, setting four stereocenters, including a core quaternary center, in an absolute sense. nih.gov

These strategies highlight the utility of exploiting molecular symmetry to simplify complex synthetic challenges, representing a key method for accessing enantioenriched azabicyclo[3.2.1]octane cores.

Table 1: Representative Desymmetrization Strategies for Bicyclic Precursors

Precursor TypeKey TransformationChiral Reagent/CatalystResulting Scaffold/Intermediate
Symmetrical Diketo AldehydeDouble Reductive AminationEnantiopure Chiral AmineDesymmetrized Piperidine Core nih.gov
meso-TropinoneDeprotonation / Aldol ReactionChiral Lithium Amide BaseEnantioenriched Tropane (B1204802) Derivative ehu.es
1,3-DiketonesRadical CyclizationMn(OAc)₃Highly Oxygenated Bicyclo[3.2.1]octane researchgate.net
1-Aminocyclohept-4-ene-derived epoxidesPseudotransannular Ring OpeningChiral Phosphoric Acid8-Azabicyclo[3.2.1]octane scaffold researchgate.net

Functional Group Transformations and Derivatization on the Azabicyclo[3.2.1]octane System

Once the core bicyclic structure is assembled, subsequent modifications are crucial for developing derivatives with specific properties. These transformations require precise control to selectively modify one part of the molecule without affecting other functional groups.

Regioselective and Chemoselective Modifications

Regio- and chemoselective modifications on the azabicyclo[3.2.1]octane skeleton are essential for structure-activity relationship (SAR) studies. A notable example is the stereoselective synthesis of 3-methyl-3-azabicyclo[3.2.1]octan-8α- and β-ols. researchgate.net These compounds are synthesized and studied, demonstrating that they adopt a preferred chair-envelope conformation with the N-CH3 group in an equatorial position. researchgate.net The ability to selectively produce either the α- or β-ol highlights the control that can be exerted at the C-8 position.

Further examples of regioselectivity are seen in the synthesis of various derivatives. The introduction of an amino group at the C-7 position has been reported in the synthesis of KOR agonists. rsc.org Similarly, the selective reduction of an ester group, such as a methyl ester, can be achieved using reagents like lithium aluminum hydride without affecting the bicyclic core. The use of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a common strategy to allow for selective transformations elsewhere on the scaffold. For instance, a primary alcohol can be oxidized to a carboxylic acid using Jones reagent, and this acid can then be esterified. These examples underscore the ability to functionalize specific positions of the azabicyclo[3.2.1]octane ring system with a high degree of control.

Introduction of Diverse Chemical Moieties

The versatility of the azabicyclo[3.2.1]octane scaffold is demonstrated by the wide range of chemical moieties that can be attached to it, leading to compounds with diverse biological activities.

Researchers have successfully introduced various substituents at different positions of the ring system:

Aryl Groups: 5-Aryl-2-azabicyclo[3.2.1]octanes have been synthesized through intramolecular cyclization strategies. rsc.org In a related scaffold, biaryl groups have been introduced at the 3-position using Stille cross-coupling protocols, a technique applicable to the azabicyclo[3.2.1]octane system. nih.gov

Sulfonamides: A significant class of derivatives involves the attachment of sulfonamide groups. For example, constraining a piperidine ring into an azabicyclo[3.2.1]octane core and adding a pyrazole (B372694) sulfonamide moiety resulted in a potent, non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor. nih.gov

Ether and Alkoxymethyl Groups: The stereochemistry of ether substitutions at the C-3 position has been evaluated in the development of NAAA inhibitors. nih.gov The evolution of a lead compound led to an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide with a superior pharmacological profile. nih.gov

Amines and Amides: The introduction of an amino group at the C-7 position has been explored for potential KOR agonist activity. rsc.org Additionally, amides have been synthesized from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines. researchgate.net

Alkyl and Methoxy Groups: The foundational synthesis by Gassman and co-workers involved the preparation of 8-methoxy-2-methyl-2-azabicyclo[3.2.1]octane. rsc.org

This derivatization potential makes the this compound scaffold a valuable template in medicinal chemistry.

Table 2: Examples of Introduced Chemical Moieties on the Azabicyclo[3.2.1]octane Scaffold

Moiety IntroducedPosition of IntroductionSynthetic StrategyResulting Compound Class / Application
ArylC-5Intramolecular Cyclization rsc.orgPotential CNS-active agents
Pyrazole SulfonamideN-3SulfonylationNAAA Inhibitors nih.gov
Ethoxymethyl-pyrazinyloxyC-3 (endo)Multi-step synthesisNAAA Inhibitors nih.gov
AmineC-7Intramolecular SN2 reaction rsc.orgKOR Agonists
MethoxyC-8Silver-assisted rearrangement rsc.orgSynthetic Intermediate
BiarylC-3Stille Cross-Coupling nih.govMonoamine Transporter Ligands

Advanced Spectroscopic and Crystallographic Characterization of Azabicyclo 3.2.1 Octane Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides granular information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Unraveling Proton and Carbon Connectivity and Environment

¹H and ¹³C NMR spectra are fundamental for mapping the carbon skeleton and the placement of protons. In the context of azabicyclo[3.2.1]octane derivatives, the chemical shifts (δ) and coupling constants (J) reveal the precise arrangement of atoms.

For instance, studies on related 3-methyl-3-azabicyclo[3.2.1]octan-8-ols show that the bicyclic system predominantly adopts a chair-envelope conformation. researchgate.net The piperidine (B6355638) ring exists in a distorted chair form, while the pyrrolidine (B122466) ring takes on an envelope shape. researchgate.net The chemical shifts of the protons and carbons are highly sensitive to their stereochemical environment (axial vs. equatorial positions) and the presence of neighboring functional groups. researchgate.netacs.org

In a typical ¹³C NMR spectrum of an azabicyclo[3.2.1]octane core, the carbon atoms of the bicyclic frame produce distinct signals. For example, in a related 3-tosyl-5-methyl-6,8-dioxa-3-azabicyclo[3.2.1]octane, ¹³C NMR signals appear at δ values including 106.5, 76.8, 76.6, 52.6, 52.1, 47.3, 21.5, and 21.2 ppm. wiley-vch.de The corresponding ¹H NMR spectrum would show signals for each proton, with their multiplicity (singlet, doublet, triplet, etc.) indicating the number of adjacent protons, thus helping to piece together the connectivity. wiley-vch.de

Interactive Table: Representative NMR Data for a Substituted Azabicyclo[3.2.1]octane Derivative

This table presents typical chemical shift ranges for a substituted azabicyclo[3.2.1]octane derivative. Note that specific values for 2-Methyl-3-azabicyclo[3.2.1]octane may vary.

Atom TypeChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Bridgehead H2.5 - 3.5m-
CH₂ (piperidine ring)1.5 - 2.5m-
CH₂ (pyrrolidine ring)1.8 - 2.8m-
N-CH₃2.2 - 2.8s-
C-CH₃0.9 - 1.2d6.0 - 7.5
Bridgehead C50 - 65--
CH₂ (piperidine ring)25 - 40--
CH₂ (pyrrolidine ring)30 - 45--
N-CH₃40 - 50--
C-CH₃15 - 25--

Data is illustrative and based on general knowledge of similar structures.

Application of Multidimensional NMR for Complex Structure Assignment

For complex molecules where one-dimensional spectra exhibit significant signal overlap, multidimensional NMR techniques are indispensable. usask.ca These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of entire spin systems within the molecule. usask.cayoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly attached to carbon atoms. youtube.comresearchgate.net Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing unambiguous C-H assignments.

These techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, even in stereochemically complex molecules like this compound. acs.orgrsc.org

Determination of N-Invertomer Stereochemistry in Related Systems

The nitrogen atom in the 3-azabicyclo[3.2.1]octane ring system can undergo inversion, leading to the existence of two stereoisomers known as N-invertomers (axial and equatorial). The relative stability and population of these invertomers can be determined using NMR spectroscopy. academie-sciences.fr The chemical shifts of protons and carbons near the nitrogen atom, particularly the N-methyl group and the bridgehead protons, are sensitive to the orientation of the nitrogen substituent. academie-sciences.fr In some related bicyclic systems, the equatorial invertomer is found to be more stable in solution. academie-sciences.fr Variable temperature NMR studies can also be employed to study the dynamics of this inversion process. semanticscholar.org

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum serves as a unique "molecular fingerprint."

For a molecule like this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to different types of bond vibrations. researchgate.net

C-H Stretching : Alkanes typically show C-H stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org

C-H Bending : Methyl and methylene (B1212753) groups have characteristic bending vibrations (scissoring, rocking) between 1350 cm⁻¹ and 1470 cm⁻¹. libretexts.orglibretexts.org

C-N Stretching : The C-N stretching vibration for tertiary amines typically appears in the 1000-1250 cm⁻¹ region.

C-C Stretching : These absorptions are usually found in the fingerprint region (below 1500 cm⁻¹) and are often weak and variable. libretexts.org

Studies on similar structures, such as 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, have utilized IR spectroscopy in conjunction with theoretical calculations to confirm conformational details and analyze intermolecular interactions like hydrogen bonding. researchgate.net

Interactive Table: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)Intensity
C-H StretchAlkane (CH, CH₂, CH₃)2850 - 3000Strong
C-H BendMethylene (CH₂)1450 - 1470Medium
C-H BendMethyl (CH₃)1370 - 1380Medium-Weak
C-N StretchTertiary Amine1000 - 1250Medium-Weak

Data is illustrative and based on established group frequencies. libretexts.orglibretexts.org

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the unambiguous determination of the molecular formula. wiley-vch.de

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. In addition to the molecular ion, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. srce.hr When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions.

For bicyclic amines, fragmentation often involves the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage), leading to stable iminium ions. The fragmentation pathways for the azabicyclo[3.2.1]octane core can be complex, but analysis of the resulting fragments helps to confirm the bicyclic structure and the position of substituents. For example, the mass spectra of related tropane (B1204802) alkaloids show characteristic fragment ions at m/z 82 and 83, which are indicative of the N-methylated bicyclic core. nih.gov The fragmentation of azaspiranes, which also contain nitrogen in a bicyclic system, is known to be directed by the scission of bonds at the spiro-carbon. aip.org

X-ray Crystallography for Definitive Solid-State Structural Analysis and Stereochemical Confirmation

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are often difficult to locate).

X-ray crystallography is the gold standard for confirming the absolute stereochemistry and conformation of chiral molecules. For derivatives of the azabicyclo[3.2.1]octane system, crystallographic analysis has been used to definitively establish the chair-envelope conformation of the bicyclic framework and the relative stereochemistry of substituents. researchgate.net For example, in a study of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, X-ray data confirmed that the bicyclic system adopts a chair-envelope conformation with the phenethyl group in an equatorial position relative to the piperidine ring. researchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail. uni-regensburg.de

Theoretical and Computational Chemistry in Azabicyclo 3.2.1 Octane Research

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of 2-Methyl-3-azabicyclo[3.2.1]octane at the atomic level. These calculations can predict molecular geometries, relative energies of different conformations, and the distribution of electrons within the molecule.

Ab initio and Density Functional Theory (DFT) methods are powerful computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For the this compound scaffold, these calculations are crucial for understanding its inherent structural preferences.

DFT, particularly with hybrid functionals like B3LYP, has been widely used for its balance of accuracy and computational efficiency in studying bicyclic systems. nih.gov These methods allow for the calculation of the potential energy surface, which maps the energy of the molecule as a function of its geometry. By identifying the minima on this surface, the most stable conformations can be determined. For instance, in related azabicyclo[3.2.1]octane systems, DFT calculations have been employed to investigate geometry optimization and electronic transitions. researchgate.net

The process typically involves:

Initial Structure Generation: A plausible 3D structure of this compound is created.

Geometry Optimization: The chosen quantum chemical method systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy.

Energy Profile Calculation: By systematically changing specific dihedral angles, an energy profile can be generated, revealing the energy barriers between different conformations.

Computational Method Basis Set Application Typical Output
DFT (e.g., B3LYP)6-311++G(d,p)Geometry OptimizationOptimized Cartesian coordinates, bond lengths, bond angles, dihedral angles
Ab initio (e.g., MP2)cc-pVTZHigh-accuracy single-point energyRelative energies of conformers

The bicyclic framework of this compound can exist in several conformational forms. The six-membered ring can adopt chair, boat, or twist-boat conformations, while the five-membered ring typically exists in an envelope or twist conformation. The interplay between these two rings leads to a complex conformational landscape.

Quantum chemical calculations are instrumental in characterizing these isomers and the transition states that separate them. By calculating the vibrational frequencies, it is possible to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). This analysis provides a detailed picture of the dynamic behavior of the molecule. For related bicyclic systems, chiroptical methods supported by quantum chemical simulations have been used to analyze conformers. pwr.edu.pl

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior over time.

Molecular dynamics (MD) simulations provide a powerful avenue to study the conformational flexibility and rigidity of this compound. nih.gov By simulating the motion of the atoms over time, MD can reveal how the molecule explores its conformational space. The rigidity of the bicyclic scaffold is a key feature that is often exploited in drug design. MD simulations can quantify this rigidity by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation. mdpi.com These simulations can highlight which parts of the molecule are more flexible and which are more constrained.

Simulation Parameter Description Typical Value/Setting
Force FieldDefines the potential energy function of the systemAMBER, CHARMM, GROMOS
Solvent ModelRepresents the solvent environment (e.g., water)Explicit (e.g., TIP3P) or Implicit
Simulation TimeThe duration of the simulationNanoseconds (ns) to Microseconds (µs)
Temperature & PressureControlled to mimic experimental conditions300 K, 1 atm (NPT ensemble)

Quantitative Structure-Activity Relationship (QSAR) and Molecular Field Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR can be a valuable tool in drug discovery to predict the activity of new, unsynthesized compounds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These methods build a statistical model based on the 3D structures of a set of molecules with known activities. The model relates the steric and electrostatic fields around the molecules to their biological response. For instance, 3D-QSAR studies have been successfully applied to 8-azabicyclo[3.2.1]octane analogs to design novel antagonists for cholinergic receptors. nih.gov

The general workflow for a QSAR study on this compound derivatives would involve:

Data Set Preparation: A series of this compound derivatives with measured biological activity is compiled.

Molecular Modeling and Alignment: The 3D structures of all compounds in the data set are generated and aligned based on a common scaffold.

Descriptor Calculation: Molecular descriptors (e.g., steric and electrostatic fields in CoMFA/CoMSIA) are calculated for each molecule.

Model Building: A statistical method, such as Partial Least Squares (PLS), is used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The resulting QSAR model can then be used to predict the activity of new derivatives and to generate contour maps that visualize the regions where modifications to the this compound scaffold would likely increase or decrease biological activity.

Development of Predictive Models for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For azabicyclo[3.2.1]octane derivatives, various QSAR models have been developed to predict their activity against different biological targets.

One notable application of QSAR has been in the study of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammation. researcher.lifebenthamdirect.comeurekaselect.com A study involving 36 NAAA inhibitors with the azabicyclo[3.2.1]octane core utilized a heuristic method to build a linear model. benthamdirect.comeurekaselect.com Subsequently, a nonlinear model was developed using gene expression programming with three selected descriptors. benthamdirect.comeurekaselect.com The resulting model demonstrated strong predictive power, with a squared correlation coefficient (R²) of 0.79 for the training set and 0.78 for the test set. benthamdirect.comeurekaselect.com This indicates a robust correlation between the structural features of these compounds and their NAAA inhibitory activity.

In another example, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to a series of 20 8-azabicyclo[3.2.1]octane analogs that act as muscarinic receptor antagonists. nih.govscirp.org These models, which are based on the three-dimensional properties of the molecules, yielded high statistical significance. The CoMFA model showed a cross-validated q² of 0.819 and a non-cross-validated r² of 0.991, while the CoMSIA model gave a q² of 0.810 and an r² of 0.988. nih.govscirp.org Such high correlation coefficients underscore the reliability of these models in predicting the antagonist activity of new compounds based on their steric and electrostatic fields. These studies highlight how predictive models can effectively guide the synthesis of novel azabicyclo[3.2.1]octane derivatives with enhanced biological activity.

Predictive QSAR Models for Azabicyclo[3.2.1]octane Derivatives
Compound SeriesTargetQSAR MethodKey Statistical ParametersReference
Pyrazole azabicyclo[3.2.1]octane sulfonamidesNAAAGene Expression ProgrammingTraining Set R² = 0.79, Test Set R² = 0.78 benthamdirect.comeurekaselect.com
8-Azabicyclo[3.2.1]octane analogsMuscarinic ReceptorCoMFAq² = 0.819, r² = 0.991 nih.govscirp.org
8-Azabicyclo[3.2.1]octane analogsMuscarinic ReceptorCoMSIAq² = 0.810, r² = 0.988 nih.govscirp.org

Ligand-Based and Receptor-Based Computational Design Principles

Beyond the development of predictive models, computational chemistry offers powerful tools for the rational design of new molecules. These methods can be broadly classified as ligand-based, which rely on the knowledge of active molecules, and receptor-based, which utilize the three-dimensional structure of the biological target.

Ligand-Based Design: In the absence of a known receptor structure, pharmacophore modeling is a key ligand-based technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific target. For azabicyclo[3.2.1]octane derivatives, pharmacophore models have been developed to identify the crucial features for binding to various receptors. For instance, in the development of inhibitors for the human dopamine (B1211576) transporter (hDAT), pharmacophore models have been generated from potent aryl-substituted cycloalkenecarboxylic acid methyl esters, some of which contain the azabicyclo[3.2.1]octane scaffold. researchgate.net These models help in screening large chemical databases to identify novel compounds with the desired structural features for hDAT inhibition.

Receptor-Based Design: When the 3D structure of the target protein is available, either through X-ray crystallography, NMR spectroscopy, or homology modeling, receptor-based methods like molecular docking can be employed. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is invaluable for understanding the molecular basis of ligand recognition and for designing new inhibitors with improved binding.

Molecular docking studies have been instrumental in elucidating the binding modes of azabicyclo[3.2.1]octane derivatives with their targets. For example, docking studies of pyrazole azabicyclo[3.2.1]octane sulfonamides into the active site of NAAA have provided insights into the key interactions driving their inhibitory activity. acs.orgnih.gov Similarly, docking has been used to understand the interaction of azabicyclo[3.2.1]octane-containing compounds with the active site of the urease enzyme. researchgate.net In the context of KRAS-G12D inhibitors, docking simulations revealed that the protonated 3,8-diazabicyclo[3.2.1]octane moiety forms critical hydrogen bonds with the aspartate and glycine (B1666218) residues in the binding pocket. mdpi.com These studies demonstrate the power of receptor-based design in rationalizing SAR data and in guiding the optimization of lead compounds.

Computational Design Approaches in Azabicyclo[3.2.1]octane Research
Design PrincipleTechniqueApplication ExampleKey FindingsReference
Ligand-BasedPharmacophore ModelinghDAT InhibitorsIdentification of key structural features for hDAT binding. researchgate.net
Receptor-BasedMolecular DockingNAAA InhibitorsElucidation of binding modes in the NAAA active site. acs.orgnih.gov
Urease InhibitorsUnderstanding interactions with the urease active site. researchgate.net
KRAS-G12D InhibitorsRevealed critical hydrogen bonds with Asp12 and Gly60. mdpi.com

Applications and Research Directions for the 2 Methyl 3 Azabicyclo 3.2.1 Octane Scaffold

Utility as a Chiral Building Block in Organic Synthesis

The inherent chirality and conformational rigidity of the 2-Methyl-3-azabicyclo[3.2.1]octane scaffold make it an attractive starting point for the stereoselective synthesis of complex molecules.

Asymmetric Catalysis and Ligand Development

While direct applications of this compound as a primary ligand in asymmetric catalysis are still an emerging area of research, the broader class of chiral 2-azabicycloalkanes has shown significant promise. These scaffolds are utilized in the design of chiral ligands for metal-catalyzed reactions and as organocatalysts. For instance, chiral 2-azabicyclo[3.2.1]octane derivatives have been incorporated into thiourea-based organocatalysts. pwr.edu.pl The rigid bicyclic structure helps to create a well-defined chiral environment around the catalytic center, which is crucial for achieving high enantioselectivity in chemical transformations. The synthesis of such chiral ligands often starts from readily available natural products, which allows for the introduction of chirality early in the synthetic sequence. The development of novel chiral ligands based on the this compound core could lead to new catalytic systems with unique reactivity and selectivity.

Intermediate in Complex Molecule and Natural Product Synthesis

The this compound core is a key structural motif in a variety of natural products, particularly in the tropane (B1204802) alkaloid family. ehu.esrsc.org Consequently, synthetic routes to this scaffold are of great interest. For example, the synthesis of the natural product Bao Gong Teng A, an alkaloid with potential medicinal properties, involves the construction of an azabicyclo[3.2.1]octane ring system. umanitoba.caacs.orglookchem.com In this synthesis, a 1,3-dipolar cycloaddition reaction using a chiral auxiliary, methyl (S)-lactate, is employed to establish the core bicyclic structure with high stereocontrol. umanitoba.caacs.orglookchem.com

The azabicyclo[3.2.1]octane skeleton is also a crucial intermediate in the synthesis of other complex alkaloids, such as the hetisine (B12785939) alkaloids. Synthetic strategies towards these molecules often involve the formation of the azabicyclo[3.2.1]octane core through methods like 1,3-dipolar cycloadditions of azomethine ylides. nih.gov Furthermore, this scaffold is central to the synthesis of homotropane alkaloids like adaline and euphococcinine, where intramolecular cycloadditions are key steps in forming the bicyclic system. d-nb.infobeilstein-journals.org

Exploration in Medicinal Chemistry for Scaffold Development

The rigid nature of the this compound scaffold is a highly desirable feature in medicinal chemistry. It allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.

Structure-Activity Relationship (SAR) Investigations within Azabicyclic Analogs

The this compound scaffold has been extensively used in structure-activity relationship (SAR) studies to develop potent and selective inhibitors of various enzymes and transporters. A notable example is the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. In these studies, constraining a flexible piperidine (B6355638) ring into a more rigid azabicyclo[3.2.1]octane core led to a significant boost in inhibitory potency. acs.orgnih.gov Further modifications of the substituents on the azabicyclic ring have allowed for the fine-tuning of activity, leading to the discovery of potent, non-covalent NAAA inhibitors with low nanomolar efficacy. acs.orgnih.gov

Similarly, derivatives of 8-azabicyclo[3.2.1]octane have been investigated as inhibitors of monoamine transporters, which are important targets for the treatment of neurological and psychiatric disorders. nih.gov SAR studies have revealed that the nature and position of substituents on the bicyclic frame are critical for both potency and selectivity towards the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). For instance, the introduction of a 2-methyl or a 3-phenylisoxazolyl group at the C2 position of an 8-thiabicyclo[3.2.1]octane scaffold resulted in potent and selective DAT inhibitors. nih.gov

Design of Rigid Scaffolds for Modulating Biological Interactions

The conformational rigidity of the this compound scaffold is a key advantage in the design of molecules that can modulate biological interactions. By reducing the conformational flexibility of a ligand, the entropic penalty upon binding to a biological target is minimized, which can lead to higher binding affinity. The azabicyclo[3.2.1]octane framework serves as a rigid core to which various functional groups can be attached to interact with specific binding pockets on proteins.

This principle has been successfully applied in the design of inhibitors for monoamine transporters. The rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeleton has been shown to impart stereoselective binding and inhibition at the DAT. nih.gov The structural and conformational properties of esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-ols have been studied in detail, revealing a preferred chair-envelope conformation. csic.eskisti.re.kr This well-defined conformation is crucial for understanding how these molecules interact with their biological targets and for designing new analogs with improved pharmacological profiles. Some of these esters have demonstrated significant analgesic and antipyretic activities. csic.eskisti.re.kr

Future Research Perspectives and Emerging Methodologies in Azabicyclo[3.2.1]octane Chemistry

The 2-azabicyclo[3.2.1]octane system continues to be a fertile ground for chemical research, with several promising future directions. rsc.org A significant challenge and opportunity lies in the development of direct asymmetric synthetic methods to access this chiral scaffold. While many current syntheses rely on chiral pool starting materials or chiral auxiliaries, the development of catalytic enantioselective methods would greatly enhance the accessibility and diversity of these compounds. rsc.org

The nearly untapped potential of 2-azabicyclo[3.2.1]octane derivatives in asymmetric organocatalysis is another exciting area for future exploration. rsc.org Their rigid, chiral structure makes them ideal candidates for the development of novel catalysts.

Furthermore, the exploration of this scaffold in the context of new biological targets is a continuous endeavor. The structural similarity of azabicyclo[3.2.1]octane derivatives to bioactive alkaloids like nicotine (B1678760) and cocaine suggests their potential for modulating a wide range of receptors and enzymes in the central nervous system. rsc.org As our understanding of the structural requirements for interacting with these targets grows, so too will the opportunities for designing novel therapeutics based on the this compound core. Emerging synthetic methodologies, such as flow chemistry and novel rearrangement reactions, are also expected to play a significant role in the efficient and scalable synthesis of these valuable compounds. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-3-azabicyclo[3.2.1]octane?

  • Answer : The compound is synthesized via several approaches:

  • LiAlH₄ reduction : 2-Azabicyclo[3.2.1]octan-3-ones are reduced using LiAlH₄ to yield the bicyclic core .
  • Palladium-catalyzed cyclization : Intramolecular cyclization of N-acyl-N-tosylhydrazine precursors (e.g., compound 70 ) under Pd(II) catalysis forms the azabicyclo core. Subsequent epoxide ring-opening and SmI₂-mediated N–N bond cleavage further refine the structure .
  • Hydrogenation of dienes : 2-Azabicyclo[3.2.1]octadienes are hydrogenated using Pd catalysts to achieve the saturated bicyclic system .

Q. How is this compound structurally characterized?

  • Answer : Key techniques include:

  • NMR spectroscopy : To confirm stereochemistry and substituent positions, particularly for chiral centers.
  • X-ray crystallography : Resolves absolute configuration, critical for studies on enantioselective synthesis .
  • HPLC-MS : Quantifies purity and monitors reaction progress, especially in complex mixtures .

Q. What are the primary biological targets of azabicyclo[3.2.1]octane derivatives?

  • Answer : While specific data for 2-methyl-3-aza derivatives is limited, structurally related 8-azabicyclo[3.2.1]octane derivatives show affinity for monoamine transporters (e.g., dopamine transporter, DAT; serotonin transporter, SERT). Substituents at C3 and N8 positions modulate selectivity and binding efficiency .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized?

  • Answer :

  • Photochemical rearrangements : Alkanenitronate anions (e.g., 142a/b ) undergo isomerization under UV light to yield hydroxamic acids (143a/b ) with high enantiomeric purity. Subsequent reduction produces amides (144a/b ) .
  • Chiral auxiliaries : Use of enantiopure starting materials or catalysts (e.g., SmI₂ in N–N bond cleavage) enhances stereocontrol during cyclization .
  • Asymmetric hydrogenation : Chiral Pd catalysts for diene hydrogenation improve enantioselectivity .

Q. What methodological strategies resolve contradictions in synthetic yields across literature?

  • Answer :

  • Oxaziridine rearrangements : Early methods (e.g., camphor-derived oxaziridines) suffer from low yields (<30%) due to competing pathways. Optimization via photochemical routes improves yields to >70% .
  • Reaction condition tuning : For example, LiAlH₄ reduction efficiency depends on solvent polarity and temperature, with THF favoring higher selectivity .

Q. How do substituents on the azabicyclo scaffold influence biological activity?

  • Answer :

  • C3 modifications : Aryl groups (e.g., halogenated phenyl) enhance DAT/SERT binding affinity. For example, 8-cyclopropylmethyl substitution increases SERT/DAT selectivity .
  • N8 functionalization : Bulky groups (e.g., phenanthroline in 149 ) introduce steric hindrance, impacting catalytic activity in asymmetric organocatalysis .
  • Computational guidance : QSAR models predict substituent effects on transporter affinity, aiding rational design .

Q. What advanced analytical methods are used to study metabolic pathways of azabicyclo derivatives?

  • Answer :

  • Metabolite profiling : LC-HRMS identifies major metabolites (e.g., hydroxylated or demethylated products) in vitro/in vivo.
  • Isotopic labeling : Tracks metabolic fate using ¹⁴C-labeled analogs to elucidate degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.